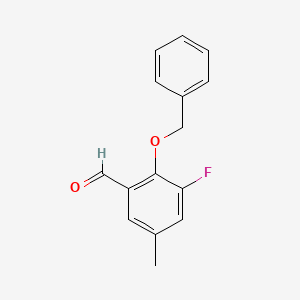
Taccaoside E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taccaoside E is a natural product derived from the Tacca plant species. It is a steroidal saponin with a molecular formula of C47H74O17 and a molecular weight of 911.092.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Taccaoside E is typically extracted from the roots of Tacca plants. The extraction process involves the use of organic solvents such as ethanol. The crude extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from Tacca plant roots, followed by purification using advanced chromatographic methods. The scalability of this process is limited by the availability of raw materials and the efficiency of the extraction and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Taccaoside E undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the double bonds within the steroidal structure.
Substitution: This reaction can occur at various positions on the sugar moieties attached to the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
Taccaoside E has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroidal saponins.
Medicine: Its anti-inflammatory and anti-arthritis properties are being explored for therapeutic applications.
Mecanismo De Acción
Taccaoside E exerts its effects through several molecular mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2.
Immune Modulation: It modulates the immune response by binding to RAS and inhibiting downstream effector signaling.
Cell Cycle Arrest: It arrests the cell cycle in the G2/M phase, thereby inhibiting cell proliferation.
Comparación Con Compuestos Similares
Taccaoside E is unique among steroidal saponins due to its specific molecular structure and bioactivity. Similar compounds include:
Taccaoside A: Another steroidal saponin from the Tacca plant, known for its cytotoxic effects on cancer stem cells.
Diosgenin: A steroidal sapogenin that serves as an aglycone for many saponins, including this compound.
This compound stands out due to its specific glycosidic linkages and the presence of unique sugar moieties, which contribute to its distinct biological activities .
Propiedades
Fórmula molecular |
C47H74O17 |
|---|---|
Peso molecular |
911.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3-hydroxy-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H74O17/c1-20-10-15-47(57-18-20)21(2)32-30(64-47)17-29-27-9-8-25-16-26(11-13-45(25,6)28(27)12-14-46(29,32)7)60-44-41(63-43-39(55)37(53)34(50)23(4)59-43)40(35(51)31(61-44)19-56-24(5)48)62-42-38(54)36(52)33(49)22(3)58-42/h8,20-23,26-44,49-55H,9-19H2,1-7H3/t20-,21+,22+,23+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,41-,42+,43+,44-,45+,46+,47-/m1/s1 |
Clave InChI |
LMVFODAQZPSFBM-CXHYRJMTSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC(=O)C)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


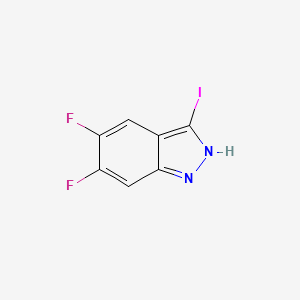
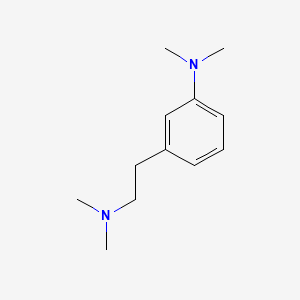
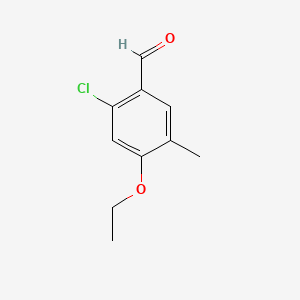
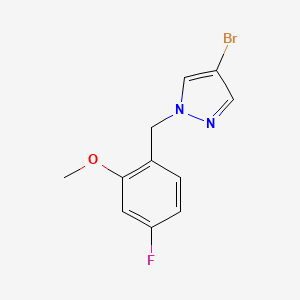
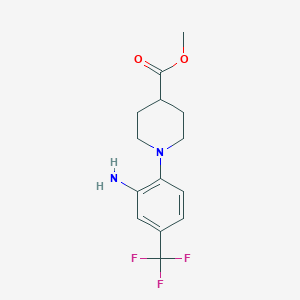
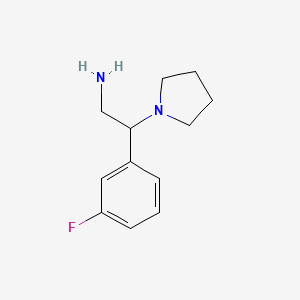
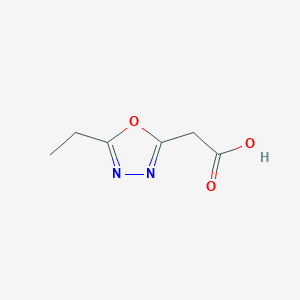
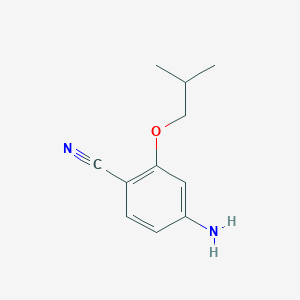
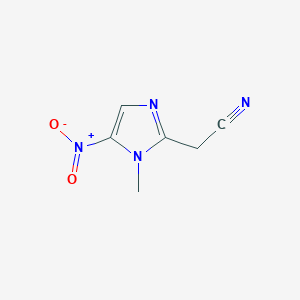
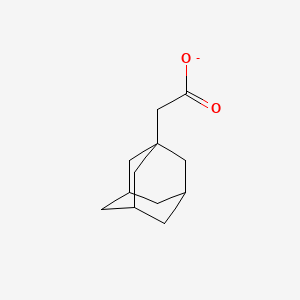
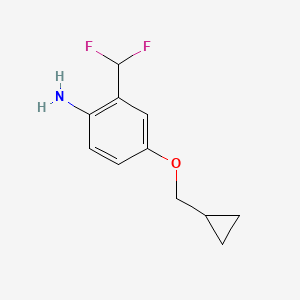
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)
